molecular formula C9H5ClOS B111835 3-Chloro-1-benzothiophene-2-carbaldehyde CAS No. 14006-54-3

3-Chloro-1-benzothiophene-2-carbaldehyde

Cat. No. B111835
CAS RN: 14006-54-3
M. Wt: 196.65 g/mol
InChI Key: UFTPKLPCVLXBQY-UHFFFAOYSA-N
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Description

“3-Chloro-1-benzothiophene-2-carbaldehyde” is a chemical compound with the CAS Number: 14006-54-3 . It has a molecular weight of 196.66 and its molecular formula is C9H5ClOS . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for “3-Chloro-1-benzothiophene-2-carbaldehyde” is 1S/C9H5ClOS/c10-9-6-3-1-2-4-7 (6)12-8 (9)5-11/h1-5H . The InChI key is UFTPKLPCVLXBQY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“3-Chloro-1-benzothiophene-2-carbaldehyde” is a solid substance at room temperature . It has a molecular weight of 196.66 and its molecular formula is C9H5ClOS .

Scientific Research Applications

Synthesis and Chemical Characterization

  • 3-Chloro-1-benzothiophene-2-carbaldehyde has been used in the synthesis of new compounds, such as 3-chloro-N′-(2-hydroxy-6-pentadecylbenzylidene)benzothiophene-2-carbohydrazide. This synthesis involved reactions with other chemical compounds in specific conditions, showcasing its role in chemical synthesis and characterization (Naganagowda et al., 2014).

Organic Electronics

  • This compound has played a role in the development of new semiconducting molecules for organic thin film transistors (OTFTs). Its derivatives have been used to create semiconducting properties, contributing significantly to advancements in organic electronics (Jung et al., 2010).

Antimicrobial Activity

  • Derivatives of 3-Chloro-1-benzothiophene-2-carbaldehyde have been synthesized and screened for antibacterial activity. These studies demonstrate its potential in developing new antimicrobial agents (Naganagowda & Petsom, 2011).

Heterocyclic Chemistry

  • It has been used in the synthesis of various heterocyclic compounds, like 6-amino-4-(benzo[b]thiophen-2-yl)-2-thioxo-1, 2-dihydropyridine-3,5-dicarbonitrile. This showcases its versatility in creating diverse molecular structures important in chemical research (Abdel-fattah & Attaby, 2012).

Photocatalysis and Photochemistry

  • This chemical has also been involved in photocatalysis and photochemical synthesis, demonstrating its utility in advanced chemical processes and synthetic chemistry (Antonioletti et al., 1986).

Safety And Hazards

For safety information and potential hazards associated with “3-Chloro-1-benzothiophene-2-carbaldehyde”, it’s best to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-chloro-1-benzothiophene-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTPKLPCVLXBQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355908
Record name 3-Chloro-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-1-benzothiophene-2-carbaldehyde

CAS RN

14006-54-3
Record name 3-Chloro-1-benzothiophene-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-1-benzothiophene-2-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of alcohol 12 (4.32 g, 21.6 mmol) in 40 mL of CH2Cl2 was treated with 4A molecular sieves, NMO (3.81 g, 32.5 mmol), and TPAP (381 mg, 1.08 mmol). The reaction was stirred for 10 min. and then was evaporated to dryness. Purification by flash chromatography on silica gel (2% ethyl acetate/hexane) gave 3.52 g (18.3 mmol, 84%) of the aldehyde (13).
Quantity
4.32 g
Type
reactant
Reaction Step One
[Compound]
Name
4A
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
381 mg
Type
catalyst
Reaction Step One
Yield
84%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

Vilsmeier reagent was prepared via the dropwise addition of POCl3 (7.9 mL, 84 mmol) into ice-cold DMF (14 mL). A solution of 2-carboxymethylsulfanyl-benzoic acid (3.0 g, 14 mmol) in DMF (15 mL) was added dropwise to the Vilsmeier reagent. The resulting mixture was warmed to room temperature and then heated to 80° C. for 3.5 h. The reaction mixture was cooled to ambient temperature. Crushed ice was added until a bright yellow precipitate appeared. The solid was isolated by filtration. Purification by flash column chromatography (silica gel, hexanes/ethyl acetate 3:2) gave the title compound (1.87 g, 68%) as a yellow powder: 1H NMR (300 MHz, CDCl3) δ 10.36 (s, 1H), 8.03 (m, 1H), 7.86 (m, 1H), 7.59-7.53 (m, 2H).
Name
Quantity
7.9 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice
Quantity
14 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Yield
68%

Synthesis routes and methods IV

Procedure details

A solution of alcohol 12 (4.32 g, 21.6 mmol) in 40 mL of CH2Cl2 was treated with 4 A molecular sieves, NMO (3.81 g, 32.5 mmol), and TPAP (381 mg, 1.08 mmol). The reaction was stirred for 10 min. and then was evaporated to dryness. Purification by flash chromatography on silica gel (2% ethyl acetate/hexane) gave 3.52 g (18.3 mmol, 84%) of the aldehyde (13).
Quantity
4.32 g
Type
reactant
Reaction Step One
Name
Quantity
3.81 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
381 mg
Type
catalyst
Reaction Step One
Yield
84%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-1-benzothiophene-2-carbaldehyde
Reactant of Route 2
3-Chloro-1-benzothiophene-2-carbaldehyde
Reactant of Route 3
3-Chloro-1-benzothiophene-2-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3-Chloro-1-benzothiophene-2-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3-Chloro-1-benzothiophene-2-carbaldehyde
Reactant of Route 6
3-Chloro-1-benzothiophene-2-carbaldehyde

Citations

For This Compound
3
Citations
SY Zmeeva, VP Rybalkin, LL Popova, VV Tkachev… - Tetrahedron, 2016 - Elsevier
Novel [1]benzothien-2-yl fulgides were synthesized and their structures established based on analysis by 1 H, 13 C NMR and IR spectroscopy, mass-spectrometry and X-ray diffraction. …
Number of citations: 16 www.sciencedirect.com
I Fouad, Z Mechbal, KI Chane-Ching… - Journal of Materials …, 2004 - pubs.rsc.org
New conducting polymers, including poly[thieno[3,2-b][1]benzothiophene] (poly-TBT) and poly [6-methoxythieno[3,2-b][1]benzothiophene] (poly-MeOTBT) were electrosynthesized by …
Number of citations: 39 pubs.rsc.org
ME Cinar, T Ozturk - Chemical Reviews, 2015 - ACS Publications
Heterocyclic compounds comprising various biochemical materials are an indispensable member of our life such as nucleic acids. Moreover, many naturally occurring pigments, …
Number of citations: 539 pubs.acs.org

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